molecular formula C9H8Cl2O B061669 2-Chloro-4-ethylbenzoyl chloride CAS No. 168036-25-7

2-Chloro-4-ethylbenzoyl chloride

Cat. No. B061669
M. Wt: 203.06 g/mol
InChI Key: UKYPGWAISBTGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethylbenzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It is used in various scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-Chloro-4-ethylbenzoyl chloride is not well understood. However, it is believed to act as an acylating agent, which reacts with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-4-ethylbenzoyl chloride are not well documented. However, it is known to be a potent irritant and can cause severe skin and eye irritation upon contact.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Chloro-4-ethylbenzoyl chloride is its ability to selectively acylate various nucleophiles. This property makes it an excellent reagent for the synthesis of various organic compounds. However, its pungent odor and irritant properties can make it difficult to handle in the laboratory.

Future Directions

There are several future directions for the use of 2-Chloro-4-ethylbenzoyl chloride in scientific research. One of the areas of interest is the synthesis of benzamide derivatives with improved antitumor activity. Another area of interest is the use of 2-Chloro-4-ethylbenzoyl chloride as a reagent in the synthesis of novel organic compounds with potential pharmaceutical applications.
In conclusion, 2-Chloro-4-ethylbenzoyl chloride is a versatile reagent that is widely used in various scientific research applications. Its unique properties make it an excellent reagent for the synthesis of various organic compounds. However, its pungent odor and irritant properties can make it difficult to handle in the laboratory. There are several future directions for the use of 2-Chloro-4-ethylbenzoyl chloride in scientific research, including the synthesis of benzamide derivatives with improved antitumor activity and the synthesis of novel organic compounds with potential pharmaceutical applications.

Synthesis Methods

2-Chloro-4-ethylbenzoyl chloride can be synthesized by the reaction of 2-chloro-4-ethylbenzoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as DMF (dimethylformamide) or DMAP (4-dimethylaminopyridine). The product obtained is a colorless liquid with a pungent odor.

Scientific Research Applications

2-Chloro-4-ethylbenzoyl chloride is used in various scientific research applications. It is used as a reagent in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of benzamide derivatives, which have been found to exhibit antitumor activity.

properties

CAS RN

168036-25-7

Product Name

2-Chloro-4-ethylbenzoyl chloride

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-chloro-4-ethylbenzoyl chloride

InChI

InChI=1S/C9H8Cl2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3

InChI Key

UKYPGWAISBTGAT-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C(=O)Cl)Cl

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)Cl)Cl

synonyms

Benzoyl chloride, 2-chloro-4-ethyl- (9CI)

Origin of Product

United States

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